molecular formula C12H11N3 B8684662 3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile

3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile

Cat. No. B8684662
M. Wt: 197.24 g/mol
InChI Key: GIDWXYYWGVLPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(5-Phenyl-1H-pyrazol-3-yl)propanenitrile

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propanenitrile

InChI

InChI=1S/C12H11N3/c13-8-4-7-11-9-12(15-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7H2,(H,14,15)

InChI Key

GIDWXYYWGVLPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetophenone (5.0 g, 41.6 mmol) in dry toluene (10 mL) was added LiHMDS (1.0 M in toluene) via syringe at 0° C. under argon. The reaction was allowed to stir at that temperature for 5 min and 3-cyanopropanoyl chloride (4.89 g, 41.6 mmol) was added via syringe in one portion. The ice bath was removed and AcOH (glacial, 5 mL), EtOH (100 mL), and hydrazine hydrate (6.25 g, 125 mmol) were added. The mixture was brought to reflux for 16 h. After cooled to room temperature, the reaction was concentrated, extracted with EtOAc, dried over MgSO4, and purified by column chromatography to give the title compound as yellowish oil (2.5 g). LCMS m/z=198.1 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.87 (t, J=4.42 Hz, 2H), 2.92 (t, J=4.04 Hz, 2H), 6.59 (s, 1H), 725-7.48 (m, 3H); 7.63-7.81 (m, 2H), 13.06 (bs, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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